Compound Description: This compound is a tetrahydroisoquinoline derivative synthesized from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). It serves as a key intermediate in the enantiospecific synthesis of other biologically relevant tetrahydroisoquinoline derivatives. [, ]
Relevance: This compound shares the core 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure with the target compound, 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substitution at the 1-position, with the related compound having a phenyl group instead of a 4-methylphenyl group. [, ]
Compound Description: This tetrahydroisoquinoline derivative served as a precursor in an electrochemical oxidation study aimed at synthesizing 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone. []
Relevance: This compound is structurally similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, with the key difference being the presence of a 3,4-dimethoxybenzyl group at the 4-position instead of a methylphenyl group at the 1-position. Both compounds share the core 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure. []
Compound Description: This compound, also known as Ro 4-1778/1, is a potent analgesic agent. Researchers investigated its configuration and addiction liability. [, ]
Relevance: This compound belongs to the same 1,2,3,4-tetrahydroisoquinoline class as 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline core. The main difference resides in the substituent at the 1-position, with this compound possessing a p-chlorophenethyl group instead of a 4-methylphenyl group. [, ]
Compound Description: This compound is a novel, synthetically-derived isoquinoline exhibiting significant anticonvulsant activity in a pharmacological screening against audiogenic seizures in mice. []
Relevance: This compound is highly similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The structures differ only by an acetyl group at the 2-position of the related compound. []
Compound Description: This compound is a novel calcium antagonist with two enantiomers. Research has focused on separating and quantifying these enantiomers using HPLC methods. []
Relevance: This compound and 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline share the 2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The related compound differs by having a α-naphthylmethyl group at the 1-position instead of a 4-methylphenyl group. []
Compound Description: This compound (86040) is a potent and relatively selective α1-adrenoceptor blocker, demonstrating significant blocking activity against α1-adrenoceptors in isolated tissues. []
Compound Description: This compound serves as a precursor for synthesizing novel chiral catalysts. Its crystal structure reveals a half-boat conformation for the N-containing six-membered ring. []
Relevance: This compound is structurally similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. Both share the 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline core, but the related compound has a 2-benzyl and a 3-carboxylate substituent, while the target compound has a 2-methyl and a 1-(4-methylphenyl) substituent. []
Compound Description: This group of compounds are known to exhibit anticonvulsant effects in various animal models of epilepsy. []
Relevance: This group of compounds includes 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline as a member, as it possesses the core 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with a 4-methylphenyl group as the aryl substituent and a methyl group at the 2-position. []
Compound Description: This compound exhibits good to moderate antibacterial activity against a range of bacterial pathogens. []
Relevance: While sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, this compound is significantly more complex due to the presence of a benzyl group at position 2, a furan-3-yl group at position 3, and a (2-phenyl-1H-inden-1-ylidene) substituent at position 4. []
Compound Description: This compound is structurally similar to (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and is also used as a precursor to novel chiral catalysts. It exhibits a half-chair conformation of its heterocyclic ring in its crystal structure. []
Relevance: Similar to the (1R,3S) isomer, this compound shares the 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline core with the target compound, but with different substituents at the 2 and 3 positions. []
Compound Description: This compound is a tetrahydroisoquinoline derivative with confirmed configuration and solid-state conformation determined by X-ray crystallography. It exhibits a half-chair conformation of its heterocyclic fragment. []
Compound Description: YM758 is a novel "funny" If current channel (If channel) inhibitor currently under development as a potential treatment for stable angina and atrial fibrillation. [, , , , ]
Compound Description: This compound is a quaternary ammonium salt whose structure has been elucidated using X-ray crystallography. It shows structural similarities to the naturally occurring alkaloid cryptostyline I methiodide. []
Compound Description: This structurally complex compound features a piperidine ring adopting a half-chair conformation in its crystal structure. Its packing is stabilized by C–H...O hydrogen bonds, forming a twisted supramolecular chain. []
Relevance: While this compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, it differs significantly due to a benzyl group at position 2, a (9H-fluoren-9-ylidene) group at position 4, and a naphthalen-1-yl group at position 3. []
Compound Description: This compound is another tetrahydroisoquinoline (TIQ) compound used as a precursor to novel chiral catalysts. The crystal structure analysis shows no hydrogen bonding within the crystal packing. []
Compound Description: YM-252124 is a major metabolite of the If current channel inhibitor YM758. It is primarily found in the urine and plasma after oral administration of YM758. []
Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. It differs by having a [(3R)-piperidin-3-ylcarbonyl] substituent at the 2-position instead of a methyl group. []
1-(3,4-Dimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-(3,5-Dimethoxy-4-hydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: These compounds are tetrahydroisoquinoline derivatives that have shown inhibitory activity against catechol-O-methyltransferase (COMT). They are structurally related to xylopinine, a compound with sedative and hypotensive effects. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The key differences are the lack of a methyl group on the nitrogen atom at the 2-position and variations in the substituent at the 1-position. These compounds highlight the importance of the benzyl substituent at the 1-position for interacting with COMT. []
Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative identified as a potent inhibitor of DNase I, exhibiting an IC50 value of 134.35 ± 11.38 μM in in vitro assays. []
Relevance: This compound is structurally similar to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, both sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The primary difference lies in the substituent at the 1-position, where this compound possesses a propan-2-one group instead of a 4-methylphenyl group. []
Compound Description: This class of compounds was investigated for their potential as P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR) modulators. Several analogs within this class exhibited potent MDR reversal activity. []
Relevance: Compounds within this class share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The primary difference is the presence of a {2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl} substituent at the 2-position, in contrast to the methyl group in the target compound. This difference highlights how modifications at the 2-position can significantly impact biological activity within this chemical scaffold. []
Compound Description: This group of benzodioxol-substituted compounds was synthesized and evaluated for their antiarrhythmic activity. They were designed based on the known biological activity of tetrahydroisoquinoline derivatives. []
Relevance: Compounds within this group are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. They differ by the presence of a spirocycloalkane (or tetrahydropyran) ring fused to the tetrahydroisoquinoline ring system at the 4-position, highlighting the structural diversity possible within this class of compounds. []
Compound Description: This novel imino acid is a precursor to brown pigments found in blackened sake-cake. It is formed via the condensation of L-DOPA and acetaldehyde. []
Relevance: This compound shares the core 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline structure with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, highlighting the presence of these compounds in natural sources like food products. []
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)
Compound Description: These two endogenous tetrahydroisoquinolines have been researched for their potential neuroprotective (1MeTIQ) and neurotoxic (1BnTIQ) properties. Their effects on dopamine metabolism and catabolism have been of particular interest. []
Relevance: These compounds belong to the same tetrahydroisoquinoline class as 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, with 1MeTIQ only lacking the 6,7-dimethoxy and 1-(4-methylphenyl) substituents. This structural similarity, along with their presence in the brain, makes them relevant to understanding the potential biological activity and metabolism of the target compound. []
Compound Description: This group of compounds features a (halophenoxy)methyl substituent at the 1-position of the tetrahydroisoquinoline ring system. []
Relevance: These compounds are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline due to the shared 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The differences in the substituents at the 1 and 2 positions highlight the potential for structural variations in this class of compounds. []
6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)
Compound Description: These compounds were synthesized via a Pummerer-type cyclization, demonstrating a method for constructing both tetrahydroisoquinoline and benzazepine ring systems. [, ]
Relevance: Compound 14a is particularly relevant to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, as they both share the core 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline structure. The presence of a 4-methyl substituent on the phenyl ring and a methyl group at the 2-position in the target compound distinguishes it from 14a. [, ]
Compound Description: This compound exhibits non-peptide antagonistic activity against human orexin receptors and has potential applications in treating sleep and nutritional disorders. [, ]
Compound Description: This compound exhibits tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its activity is suggested to be linked to its bulky 3,4-dimethoxybenzoyl group. []
Relevance: This compound is related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline by sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure. The key difference lies in the substituents on the tetrahydroisoquinoline ring. This compound has a (3,4-dimethoxyphenyl)methanone group at the 2-position, while the target compound has a methyl group at the 2-position and a 4-methylphenyl group at the 1-position. This highlights how modifications to the substituents can significantly alter biological activity. []
Compound Description: This compound is a tetrahydroisoquinoline derivative containing a thiazole ring. Its crystal structure does not show classical hydrogen bonds or π–π interactions. []
Relevance: This compound shares the 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline core with 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline. The related compound has a 4-phenyl-1,3-thiazole substituent at the 3-position, while the target compound has a methyl group at the 2-position and a 4-methyl substituent on the phenyl ring at the 1-position. []
Compound Description: This group of compounds, structurally related to morphine, were synthesized and investigated for their potential analgesic properties. []
Relevance: These compounds are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline through the shared 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key differences lie in the presence of a phenethyl group at the 1-position and a propano bridge between positions 2 and 4 in the related compounds, highlighting the structural diversity possible while maintaining the core tetrahydroisoquinoline motif. []
2-Substituted (10aS)-10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (Hydantoins Tic-H) and 2-Substituted (10aS)-3-Thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (Thiohydantoins Tic-TH)
Compound Description: These two groups of compounds, hydantoins (Tic-H) and thiohydantoins (Tic-TH), are derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and were synthesized and characterized for their stereochemical properties. []
Relevance: These compounds are structurally related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline through the shared tetrahydroisoquinoline core, though they are incorporated into a more complex ring system. The synthesis of these compounds demonstrates the potential for using tetrahydroisoquinoline derivatives as building blocks for generating diverse chemical entities with potentially interesting biological properties. []
Compound Description: This group of compounds was synthesized from β-amino acids. They exhibit a trans configuration between the 2-methyl and 3-aryl substituents. The 4-methoxycarbonyl group can be reduced to a hydroxymethyl group. []
Relevance: These compounds are closely related to 6,7-dimethoxy-2-methyl-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline, sharing the core 6,7-dialkoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure. This emphasizes the importance of stereochemistry at the 3 and 4 positions and the potential for different substituents at these locations, influencing the overall conformation and potentially the biological activity of these compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.